molecular formula C16H15NO2 B11096698 2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B11096698
M. Wt: 253.29 g/mol
InChI Key: FNBYVTLFGYBTNZ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group substituted with an ethyl group. Benzoxazines are known for their thermal stability and are widely used in various applications, including polymer science and materials engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and salicylaldehyde.

    Condensation Reaction: The 4-ethylphenylamine reacts with salicylaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the benzoxazine ring. This step often requires heating and the presence of a base to facilitate the ring closure.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzoxazine derivatives.

    Substitution: Functionalized benzoxazine compounds with various substituents on the phenyl ring.

Scientific Research Applications

2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(4-ethylphenyl)-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C16H15NO2/c1-2-11-7-9-12(10-8-11)16-17-15(18)13-5-3-4-6-14(13)19-16/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

FNBYVTLFGYBTNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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